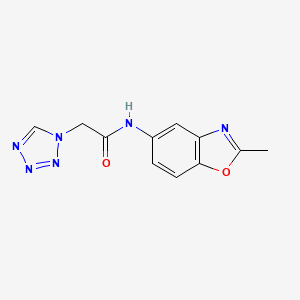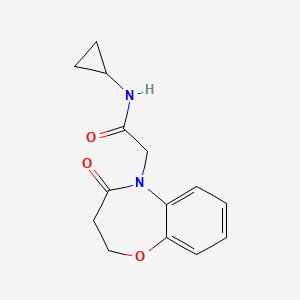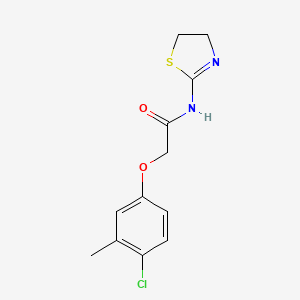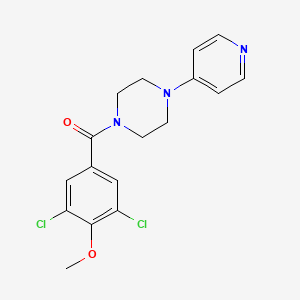
N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)acetamide, also known as BTA-798, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTA-798 belongs to the class of benzoxazole derivatives and has been found to exhibit promising biological activities.
Mécanisme D'action
The mechanism of action of N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)acetamide is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating the activity of various signaling pathways, including the NF-κB and MAPK pathways. This compound has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines, and reduce the phosphorylation of MAPKs, which are involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit the expression of COX-2, induce apoptosis, inhibit cell proliferation, and suppress tumor growth. This compound has also been found to inhibit the replication of HIV-1 and HCV. Moreover, this compound has been shown to be well-tolerated in animal studies, with no significant toxicity observed.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been shown to have potent biological activities at low concentrations, making it an ideal candidate for in vitro studies. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some assays. Moreover, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of some experiments.
Orientations Futures
There are several future directions for research on N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)acetamide. One area of research is to elucidate the mechanism of action of this compound. This will help to understand how this compound exerts its biological activities and identify potential targets for drug development. Another area of research is to investigate the efficacy of this compound in animal models of inflammation, cancer, and viral infections. This will help to determine the potential therapeutic applications of this compound in humans. Moreover, further studies are needed to evaluate the safety and toxicity of this compound in animal models and humans.
Méthodes De Synthèse
N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)acetamide can be synthesized using a multi-step procedure starting from commercially available starting materials. The synthesis involves the condensation of 2-aminobenzoxazole with methyl chloroacetate, followed by the reaction with sodium azide and subsequent reduction with lithium aluminum hydride to obtain the intermediate compound. This intermediate is then reacted with tetrazole-1-yl-acetic acid to yield the final product, this compound.
Applications De Recherche Scientifique
N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and reduce the expression of COX-2, a key enzyme involved in inflammation. This compound has also been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines. Moreover, this compound has been shown to inhibit the replication of HIV-1 and HCV, making it a potential candidate for the treatment of viral infections.
Propriétés
IUPAC Name |
N-(2-methyl-1,3-benzoxazol-5-yl)-2-(tetrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O2/c1-7-13-9-4-8(2-3-10(9)19-7)14-11(18)5-17-6-12-15-16-17/h2-4,6H,5H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDYGPXNHYEYHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)NC(=O)CN3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S)-3-(4-chlorophenyl)-3-[[(2R)-oxolane-2-carbonyl]amino]propanoic acid](/img/structure/B7644568.png)
![(2R)-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanamide](/img/structure/B7644569.png)

![N-[4-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7644580.png)


![4-(tert-butylsulfamoyl)-N-[4-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7644603.png)



![6-fluoro-N-[2-(2-methylimidazol-1-yl)ethyl]-1H-benzimidazole-2-carboxamide](/img/structure/B7644630.png)
![2-(2-chloro-4-fluorophenyl)-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7644632.png)